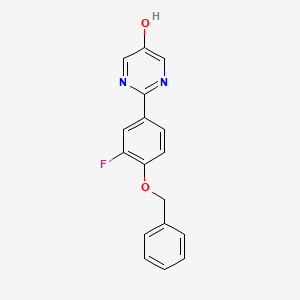

2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol

Description

2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 5 and a 4-(benzyloxy)-3-fluorophenyl moiety at position 2. This structure confers unique physicochemical and biological properties. The compound is synthesized via catalytic hydrogenation of 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine, followed by deprotection to yield the hydroxyl group (). Key structural elements include:

- Benzyloxy group: Enhances lipophilicity and may act as a protective group during synthesis.

- Fluorine atom: Improves metabolic stability and influences electronic properties.

Properties

CAS No. |

188425-52-7 |

|---|---|

Molecular Formula |

C17H13FN2O2 |

Molecular Weight |

296.29 g/mol |

IUPAC Name |

2-(3-fluoro-4-phenylmethoxyphenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C17H13FN2O2/c18-15-8-13(17-19-9-14(21)10-20-17)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-10,21H,11H2 |

InChI Key |

OCOQDCBBBFPUSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=N3)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This is achieved by reacting benzyl alcohol with a suitable fluorinated phenyl derivative under basic conditions to form the benzyloxy group.

Coupling with Pyrimidine Ring: The benzyloxy intermediate is then coupled with a pyrimidine derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired pyrimidine ring.

Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5th position of the pyrimidine ring. This can be achieved through selective hydroxylation using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.

Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form the corresponding benzyl alcohol derivative.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-one.

Reduction: Formation of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways.

Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, it exerts its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Efficiency : The target compound’s yield (41%) is lower than urea derivatives like 1g (78.4%, ), likely due to challenges in deprotection steps during hydrogenation .

- Role of Fluorine: The 3-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., Compound 30) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points : Urea-thiazole hybrids (e.g., 2a) exhibit higher melting points (190–192 °C) than the target compound, likely due to stronger intermolecular interactions from urea and thiazole groups .

- Molecular Weight : The target compound’s molecular weight (~327.3 g/mol) is intermediate between simpler pyridines (207.2 g/mol, ) and bulkier urea derivatives (694.5 g/mol, ) .

Biological Activity

2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol is a pyrimidine derivative that has gained attention for its diverse biological activities. Pyrimidine compounds are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and neuroprotective agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine ring substituted with a benzyloxy group and a fluorophenyl moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been evaluated for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy by increasing the compound's reactivity towards microbial targets.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

A series of studies have focused on the neuroprotective potential of pyrimidine derivatives. For example, compounds designed to inhibit monoamine oxidase B (MAO-B) show promise in treating neurodegenerative diseases like Parkinson's disease. The compound 2-(4-(benzyloxy)-5-hydroxyl phenyl) benzothiazole was found to exhibit potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating a strong potential for neuroprotection . The neuroprotective effects are often attributed to antioxidant properties and the ability to chelate metal ions, which mitigate oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, targeting pathways critical for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Many pyrimidine derivatives possess antioxidant properties that help neutralize ROS, reducing cellular damage.

- Metal Chelation : Some derivatives exhibit the ability to chelate metal ions, which is beneficial in neurodegenerative conditions by preventing metal-induced oxidative stress .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol, and what are the critical reaction conditions?

- The compound can be synthesized via Suzuki-Miyaura coupling between a pyrimidinyl boronic acid and a benzyloxy-fluorophenyl halide. Key conditions include using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous solvents (e.g., THF or DMF) under inert atmosphere .

- Purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Intermediate characterization via and is critical to confirm regioselectivity, particularly for the benzyloxy and fluorine substituents .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related fluorophenyl-pyrimidine derivatives, SCXRD reveals bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking or hydrogen bonding) that influence molecular packing .

- Example: A structurally similar compound, 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, showed intermolecular hydrogen bonding between the hydroxyl group and adjacent fluorine atoms, stabilizing the lattice .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : is critical for confirming the position of fluorine substituents. resolves splitting patterns from aromatic protons adjacent to electron-withdrawing groups (e.g., fluorine).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, especially for isotopic patterns from fluorine () .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

- Contradictory reports suggest competing side reactions (e.g., debenzylation or halogen exchange). Optimization strategies:

- Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination.

- Replace benzyloxy groups with temporary protecting groups (e.g., TBS) to stabilize intermediates .

Q. How should conflicting data for the pyrimidin-5-ol moiety be resolved?

- The hydroxyl proton may exhibit variable chemical shifts due to tautomerism or solvent effects. Solutions:

- Perform in deuterated DMSO to observe OH proton exchange broadening.

- Use or to confirm nitrogen connectivity in the pyrimidine ring .

Q. What strategies are effective for designing biological activity assays targeting kinase inhibition?

- Experimental Design :

- Use docking studies (e.g., AutoDock Vina) to predict binding to kinase ATP pockets. Prioritize kinases with hydrophobic active sites (e.g., EGFR or VEGFR).

- Validate via in vitro kinase assays (e.g., ADP-Glo™) with ATP-competitive controls.

Q. How can computational modeling predict metabolic stability of this compound?

- Methods :

- Use DFT calculations (e.g., B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) for labile groups (e.g., benzyloxy).

- Simulate cytochrome P450 metabolism (e.g., CYP3A4) via software like Schrödinger’s QikProp.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.